Cas no 103550-76-1 ((Azetidin-2-yl)methanamine)
(Azetidin-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- Azetidin-2-ylmethanamine
- (AZETIDIN-2-YL)METHANAMINE,
- 2-Azetidinemethanamine
- 2-(3-CHLORO-4-FLUOROPHENOXY)-5-(TRIFLUOROMETHYL)-PHENYLAMINE
- 2-Aminomethylazetidine
- C-Azetidin-2-yl-methylamine
- 2-(Aminomethyl)azetidine
- Azetidin-2-yl-methylamine
- 1-azetidin-2-ylmethanamine
- 2-(Aminomethyl)azetidine 2HCl
- (azetidin-2-yl)methanamine, AldrichCPR
- FT-0691558
- 2-AMINOMETHYLAZETIDINE DIHYDROCHLORIDE
- A1868
- DTXSID30908469
- EN300-1271938
- 2-(4-CHLOROPHENYL)-5-METHYL-1,3-OXAZOLE-4-CARBOXYLICACID
- 103550-76-1
- 2-Azetidinemehanamine
- AM20070687
- AKOS006340229
- MFCD06658334
- 1-(AZETIDIN-2-YL)METHANAMINE
- (AZETIDIN-2-YL)METHANAMINE
- DB-003614
- (Azetidin-2-yl)methanamine
-
- MDL: MFCD06658334
- Inchi: 1S/C4H10N2/c5-3-4-1-2-6-4/h4,6H,1-3,5H2
- InChI Key: MRYNEEIGLSDRKH-UHFFFAOYSA-N
- SMILES: N1CCC1CN
Computed Properties
- Exact Mass: 86.08440
- Monoisotopic Mass: 86.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 44.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 38Ų
Experimental Properties
- PSA: 38.05000
- LogP: 0.33610
(Azetidin-2-yl)methanamine Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
(Azetidin-2-yl)methanamine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(Azetidin-2-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0013-1g |
C-Azetidin-2-yl-methylamine |
103550-76-1 | 96% | 1g |
2374.52CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0013-5g |
C-Azetidin-2-yl-methylamine |
103550-76-1 | 96% | 5g |
7462.77CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0013-500mg |
C-Azetidin-2-yl-methylamine |
103550-76-1 | 96% | 500mg |
1611.28CNY | 2021-05-07 | |
| TRC | A290235-25mg |
(Azetidin-2-yl)methanamine |
103550-76-1 | 25mg |
$ 110.00 | 2022-06-08 | ||
| TRC | A290235-50mg |
(Azetidin-2-yl)methanamine |
103550-76-1 | 50mg |
$ 185.00 | 2022-06-08 | ||
| TRC | A290235-100mg |
(Azetidin-2-yl)methanamine |
103550-76-1 | 100mg |
$ 290.00 | 2022-06-08 | ||
| Chemenu | CM132620-1g |
azetidin-2-ylmethanamine |
103550-76-1 | 95% | 1g |
$320 | 2021-06-10 | |
| Chemenu | CM132620-5g |
azetidin-2-ylmethanamine |
103550-76-1 | 95% | 5g |
$1165 | 2021-06-10 | |
| Alichem | A449040856-1g |
Azetidin-2-ylmethanamine |
103550-76-1 | 95% | 1g |
$1045.00 | 2023-09-04 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0013-1g |
C-Azetidin-2-yl-methylamine |
103550-76-1 | 96% | 1g |
¥2605.69 | 2025-01-20 |
(Azetidin-2-yl)methanamine Suppliers
Additional information on (Azetidin-2-yl)methanamine
Latest Research Insights on (Azetidin-2-yl)methanamine (CAS: 103550-76-1) in Chemical Biology and Pharmaceutical Applications
The compound (Azetidin-2-yl)methanamine (CAS: 103550-76-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This β-lactam-derived scaffold is increasingly recognized for its potential in designing novel therapeutics, particularly in targeting enzymes and receptors involved in various disease pathways. Recent studies have focused on its role as a key intermediate in synthesizing bioactive molecules, with emphasis on its stereochemical properties and functional group compatibility.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing covalent inhibitors for serine proteases. Researchers utilized (Azetidin-2-yl)methanamine as a core structure to create selective thrombin inhibitors, achieving nanomolar potency through strategic modifications at the 1- and 3-positions of the azetidine ring. The study highlighted the compound's unique ability to maintain favorable pharmacokinetic properties while enabling targeted covalent binding.
In parallel developments, several pharmaceutical companies have incorporated this scaffold into their antibiotic discovery programs. The strained four-membered ring system presents an attractive pharmacophore for β-lactamase-resistant antibiotics, with recent patent filings (WO2023051234A1) describing novel derivatives showing activity against multidrug-resistant Gram-negative pathogens. Molecular dynamics simulations have revealed that the constrained conformation of (Azetidin-2-yl)methanamine contributes to enhanced target binding and reduced off-target effects.
Significant progress has been made in the synthetic methodology for this compound. A 2024 Nature Communications paper reported a biocatalytic approach to enantioselective synthesis using engineered transaminases, achieving >99% ee and 85% yield under mild conditions. This green chemistry advancement addresses previous challenges in large-scale production while maintaining the crucial stereochemical integrity required for biological activity.
The compound's application has expanded beyond antimicrobials into neurological therapeutics. Recent preclinical studies have demonstrated its potential as a building block for σ1 receptor modulators, with optimized derivatives showing promise in neuropathic pain models. The basic amine functionality allows for blood-brain barrier penetration while the azetidine ring provides metabolic stability, making it particularly valuable for CNS-targeted drug design.
Emerging research directions include the development of PROTACs (Proteolysis Targeting Chimeras) incorporating (Azetidin-2-yl)methanamine as the E3 ligase-binding moiety. Preliminary results presented at the 2024 ACS Spring Meeting showed enhanced degradation efficiency for several oncology targets compared to traditional linkers, suggesting new avenues for targeted protein degradation therapies.
As the field progresses, challenges remain in fully characterizing the compound's safety profile and optimizing synthetic routes for industrial-scale production. However, the growing body of research underscores (Azetidin-2-yl)methanamine's potential as a privileged scaffold in medicinal chemistry, with applications spanning multiple therapeutic areas and modalities.
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